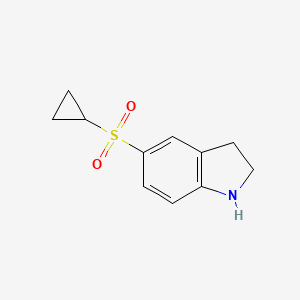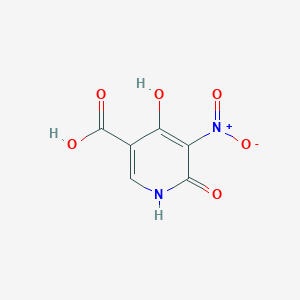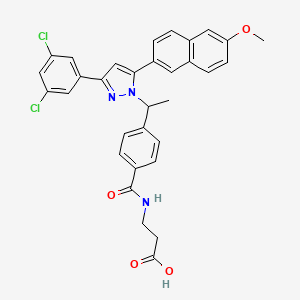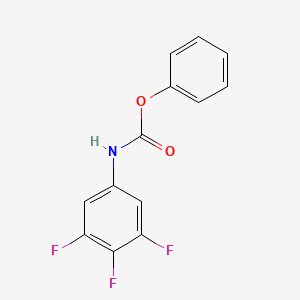
Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-((Diéthoxyphosphoryl)méthyl)isoxazole-5-carboxylate d'éthyle est un composé chimique appartenant à la famille des isoxazoles, qui est une entité hétérocyclique à cinq chaînons. Les isoxazoles sont importants en chimie médicinale en raison de leur présence dans divers médicaments disponibles dans le commerce et de leurs diverses activités biologiques, telles que les propriétés anticancéreuses, antioxydantes, antibactériennes et antimicrobiennes .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-((Diéthoxyphosphoryl)méthyl)isoxazole-5-carboxylate d'éthyle implique généralement la réaction de cycloaddition (3 + 2) d'un alcyne (agissant comme dipolarophile) et d'un oxyde de nitrile (agissant comme le dipôle). Cette réaction peut être catalysée par des catalyseurs Cu(I) ou Ru(II) . Une autre méthode implique la réaction d'halogénures d'hydroxyimoyle avec des dipolarophiles dans des conditions basiques douces (par exemple, NaHCO3) à température ambiante .
Méthodes de production industrielle
Les méthodes de production industrielle des dérivés d'isoxazole visent souvent à être écologiques et rentables. Des voies de synthèse sans métal sont explorées pour éviter les coûts élevés, la toxicité et la production de déchets associés aux réactions catalysées par les métaux . Ces méthodes comprennent l'utilisation de réactions de cycloaddition [3+2] déclenchées par des énamines et l'oxydation ultérieure des cycloadduits .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-((Diéthoxyphosphoryl)méthyl)isoxazole-5-carboxylate d'éthyle peut subir diverses réactions chimiques, notamment :
Substitution : Réaction avec des chlorures de N-hydroximidoyle en présence de triéthylamine pour former des isoxazoles 3,4,5-trisubstitués.
Réactifs et conditions communs
Oxydation : CuCl, propargylamines, oximes.
Substitution : chlorures de N-hydroximidoyle, triéthylamine.
Principaux produits
Les principaux produits formés à partir de ces réactions sont divers isoxazoles substitués, qui peuvent être fonctionnalisés davantage pour des applications spécifiques .
Applications de la recherche scientifique
Le 3-((Diéthoxyphosphoryl)méthyl)isoxazole-5-carboxylate d'éthyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de systèmes hétérocycliques plus complexes.
Biologie : Enquête sur son potentiel en tant qu'agent anticancéreux, antioxydant, antibactérien et antimicrobien.
Industrie : Utilisé dans le développement de voies de synthèse écologiques et de nanocatalyse.
Mécanisme d'action
Le mécanisme d'action du 3-((Diéthoxyphosphoryl)méthyl)isoxazole-5-carboxylate d'éthyle implique son interaction avec des cibles biologiques en fonction de sa structure chimique. Les dérivés d'isoxazole peuvent se lier à diverses cibles moléculaires, telles que les enzymes et les récepteurs, conduisant à leurs effets biologiques. Par exemple, le muscimol, un dérivé d'isoxazole, agit comme un agoniste des récepteurs GABAA .
Applications De Recherche Scientifique
Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Ethyl 3-((diethoxyphosphoryl)methyl)isoxazole-5-carboxylate involves its interaction with biological targets based on its chemical structure. Isoxazole derivatives can bind to various molecular targets, such as enzymes and receptors, leading to their biological effects. For example, muscimol, an isoxazole derivative, acts as a GABAA receptor agonist .
Comparaison Avec Des Composés Similaires
Composés similaires
3-Méthylpyrazole-5-carboxylate d'éthyle : Un autre composé hétérocyclique utilisé dans la synthèse de ligands et de complexes métalliques.
Dérivés de l'indole : Les indoles sont des systèmes hétérocycliques importants ayant diverses activités biologiques, notamment des propriétés anticancéreuses et antivirales
Unicité
Le 3-((Diéthoxyphosphoryl)méthyl)isoxazole-5-carboxylate d'éthyle est unique en raison de sa structure spécifique, qui lui permet de participer à diverses réactions chimiques et de présenter des activités biologiques diverses. Sa capacité à être synthétisé par des méthodes écologiques ajoute également à son caractère unique .
Propriétés
Numéro CAS |
833445-86-6 |
|---|---|
Formule moléculaire |
C11H18NO6P |
Poids moléculaire |
291.24 g/mol |
Nom IUPAC |
ethyl 3-(diethoxyphosphorylmethyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H18NO6P/c1-4-15-11(13)10-7-9(12-18-10)8-19(14,16-5-2)17-6-3/h7H,4-6,8H2,1-3H3 |
Clé InChI |
RKFZSPSIWBCDIG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=NO1)CP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


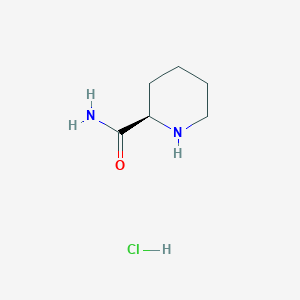
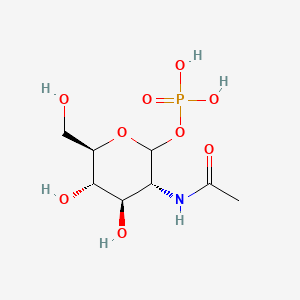
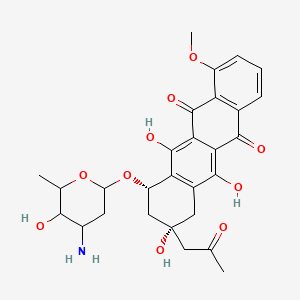
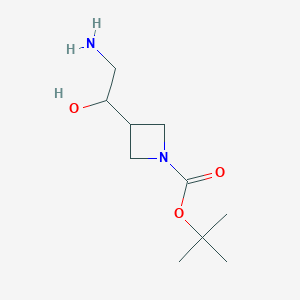
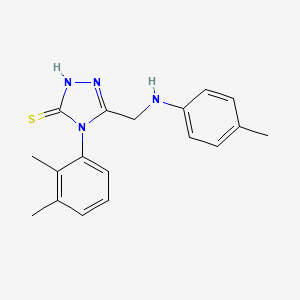
![1-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanone](/img/structure/B11766487.png)

![2-[3-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11766494.png)
![2-(Benzo[d]thiazol-2-yl)-5-bromophenol](/img/structure/B11766499.png)
